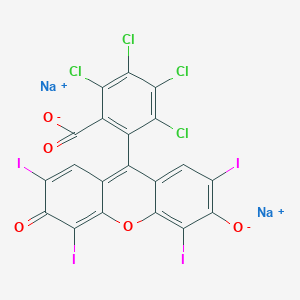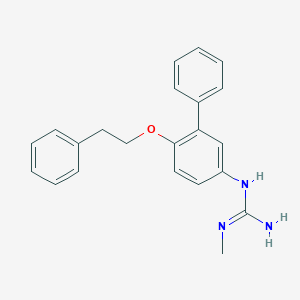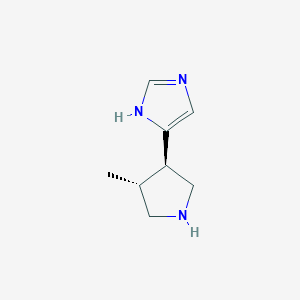![molecular formula C19H28Cl2N2O3 B540628 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PUMAi is an inhibitor of p53 up-regulated modulator of apoptosis (PUMA), a BH3-only Bcl-2 family member, mitigating acetaminophen (APAP)-induced hepatocyte necrosis and liver injury.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has been identified as a novel anti-bladder cancer drug. It exhibited selective toxicities between normal and cancer cells and showed broad-spectrum anti-cancer activities in vitro. Its serum concentration was comparable to oral preparation drugs after administration, indicating its potential efficacy in clinical applications, especially in bladder cancer post-therapy (Shimizu et al., 2019).
Pharmacological Evaluation for Anticonvulsant Activity
This compound has been evaluated as a potential anticonvulsant agent. The synthesized derivatives showed significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, suggesting its effectiveness in anticonvulsant therapy (Ghareb et al., 2017).
Synthesis and Molecular Modeling
The synthesis and molecular modeling of derivatives of this compound have been explored for potential medical applications. These studies provide insights into the compound's chemical structure and potential pharmacological properties (Betz et al., 2011).
Investigation in Neurological Disorders
Studies have shown that derivatives of this compound could have applications in treating neurological disorders. Its properties in enhancing nerve growth factor's ability to stimulate neurite outgrowths in certain cell types have been explored, indicating potential therapeutic uses in neurodegenerative diseases (Williams et al., 2010).
Eigenschaften
Molekularformel |
C19H28Cl2N2O3 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C19H26N2O3.2ClH/c22-12-11-20-7-9-21(10-8-20)14-18(23)15-24-19-6-5-16-3-1-2-4-17(16)13-19;;/h1-6,13,18,22-23H,7-12,14-15H2;2*1H |
InChI-Schlüssel |
BYEYELUOZVKLDE-UHFFFAOYSA-N |
SMILES |
OC(COC1=CC=C2C=CC=CC2=C1)CN3CCN(CCO)CC3.[H]Cl.[H]Cl |
Kanonische SMILES |
C1CN(CCN1CCO)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PUMAi |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide](/img/structure/B540575.png)
![N-(3,5-dimethylphenyl)-2-[3-(thien-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B540980.png)
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol](/img/structure/B541621.png)


![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)
![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)
![2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B542586.png)
![5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI)](/img/structure/B542633.png)

![(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B543077.png)
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)
![(3S,6S,10aS)-N-(diphenylmethyl)-6-[(2S)-2-(methylamino)propanamido]-5-oxo-decahydropyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B543384.png)
